molecular formula C10H6Cl2O2S B1625746 1-Naphthalenesulfonyl chloride, 8-chloro- CAS No. 82-74-6

1-Naphthalenesulfonyl chloride, 8-chloro-

Cat. No. B1625746
CAS RN: 82-74-6
M. Wt: 261.12 g/mol
InChI Key: WORJISAOMPPPTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Naphthalenesulfonyl chloride, 8-chloro-” is a chemical compound with the CAS Number: 82-74-6 . It has a molecular weight of 261.13 and its IUPAC name is 8-chloro-1-naphthalenesulfonyl chloride . The compound is solid in physical form .


Molecular Structure Analysis

The Inchi Code for “1-Naphthalenesulfonyl chloride, 8-chloro-” is 1S/C10H6Cl2O2S/c11-8-5-1-3-7-4-2-6-9 (10 (7)8)15 (12,13)14/h1-6H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“1-Naphthalenesulfonyl chloride, 8-chloro-” is a solid at room temperature . The compound should be stored at room temperature .

Scientific Research Applications

Fluorescent Probes for Kinetic Studies

1-Naphthalenesulfonyl derivatives have been employed as bifunctional fluorescent probes for kinetic studies. For instance, 1,5-Naphthalenedisulfonyl dichloride serves as a useful probe, reacting stepwise with butylamine to produce a nonfluorescent monosulfonamide and a fluorescent disulfamide. This process allows for the determination of rate constants, highlighting the compound's utility in examining reaction kinetics through fluorescence (Okamoto, Toyoshima, & Mita, 1983).

Environmental Pollutants

Chlorinated naphthalenes, including 1-Naphthalenesulfonyl chloride derivatives, are recognized as persistent global environmental pollutants. These compounds, due to their planar structure, can mediate toxicity through the aryl hydrocarbon receptor-mediated mechanism, indicating the importance of studying their environmental impact and behavior (Falandysz, 1998).

Conformational Studies

The conformational properties of naphthalene sulfonyl derivatives, including 1,5-Naphthalenedisulfonylchloride, have been explored through combined gas-phase electron diffraction and mass spectrometry. Such studies reveal multiple conformers and offer insight into the geometric parameters and barriers to internal rotation of sulfonyl chloride groups, contributing to our understanding of the structural rigidity and physicochemical characteristics of these compounds (Petrov et al., 2017).

Enhanced Synthesis of 1-Naphthol

Directed evolution techniques have been applied to enhance the activity of enzymes for the oxidation of naphthalene to 1-naphthol, demonstrating the potential of 1-Naphthalenesulfonyl chloride derivatives in facilitating chemical manufacturing processes and environmental restoration through green chemistry (Canada et al., 2002).

Antibacterial Agents

Synthetic derivatives of 1-Naphthalenesulfonyl chloride have been investigated for their antibacterial properties. For example, N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, synthesized from naphthalen-1-amine and 4-methylbenzenesulfonyl chloride, exhibit potent antibacterial activity, highlighting the compound's relevance in developing new antibacterial agents (Abbasi et al., 2015).

Safety and Hazards

The compound has a signal word of “Danger” and hazard statements H314, H335 . This indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

8-chloronaphthalene-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2O2S/c11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORJISAOMPPPTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)Cl)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00481416
Record name 1-Naphthalenesulfonyl chloride, 8-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloronaphthalene-1-sulfonyl chloride

CAS RN

82-74-6
Record name 1-Naphthalenesulfonyl chloride, 8-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Naphthalenesulfonyl chloride, 8-chloro-
Reactant of Route 2
Reactant of Route 2
1-Naphthalenesulfonyl chloride, 8-chloro-
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-Naphthalenesulfonyl chloride, 8-chloro-
Reactant of Route 4
Reactant of Route 4
1-Naphthalenesulfonyl chloride, 8-chloro-
Reactant of Route 5
Reactant of Route 5
1-Naphthalenesulfonyl chloride, 8-chloro-
Reactant of Route 6
1-Naphthalenesulfonyl chloride, 8-chloro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.